Propane-1,2,3-triamine trihydrochloride

Description

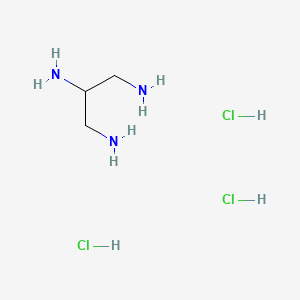

Propane-1,2,3-triamine trihydrochloride (C₃H₁₅N₃·3HCl) is a triprotonated amine salt derived from propane-1,2,3-triamine, a linear triamine with three primary amino groups. The compound crystallizes as a monohydrate (1·3HCl·H₂O) in the triclinic system (space group P), with unit cell parameters a = 11.078(1) Å, b = 11.935(2) Å, c = 7.862(1) Å, and angles α = 102.88(2)°, β = 100.79(1)°, γ = 81.07(1)° . Its asymmetric unit contains two triammonium cations (1·H₃³⁺), six chloride anions, and two water molecules. Key structural features include:

- Bond lengths: Average C–C = 1.521(4) Å; C–N = 1.485(4) Å.

- Hydrogen bonding: A robust network involving Cl⁻, protonated N atoms, and water molecules stabilizes the crystal lattice, inducing conformational distortions in the triammonium cations .

Protonation studies in aqueous solution (0.15 M NaCl, 298 K) reveal three successive protonation constants (log K):

First step: 9.642 ± 0.002

Second step: 7.981 ± 0.001

Third step: 3.715 ± 0.002

Enthalpy changes (ΔH) for these steps are –10.97 ± 0.04, –11.07 ± 0.07, and –8.52 ± 0.08 kcal mol⁻¹, respectively .

Properties

Molecular Formula |

C3H14Cl3N3 |

|---|---|

Molecular Weight |

198.52 g/mol |

IUPAC Name |

propane-1,2,3-triamine;trihydrochloride |

InChI |

InChI=1S/C3H11N3.3ClH/c4-1-3(6)2-5;;;/h3H,1-2,4-6H2;3*1H |

InChI Key |

DZDYQIWUGDQMRN-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CN)N)N.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

Propane-1,2,3-triamine undergoes sequential protonation in aqueous hydrochloric acid to form the trihydrochloride salt. Potentiometric and calorimetric studies reveal three distinct protonation steps with equilibrium constants (log K) of 9.642 ± 0.002 (first), 7.981 ± 0.001 (second), and 3.715 ± 0.002 (third). The reaction is exothermic, with enthalpy changes of −10.97 ± 0.04 kcal·mol⁻¹ (first), −11.07 ± 0.07 kcal·mol⁻¹ (second), and −8.52 ± 0.08 kcal·mol⁻¹ (third).

Key Conditions :

Crystallization and Purification

The trihydrochloride monohydrate crystallizes from aqueous solutions via slow evaporation. X-ray diffraction data confirm a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 9.521 Å, b = 12.873 Å, c = 14.254 Å, and β = 102.34°. Hydrogen bonding between NH₃⁺ groups, Cl⁻ anions, and water molecules stabilizes the lattice, yielding needle-like crystals with >99% purity after recrystallization.

Halogenated Propane Amination Routes

Tribromopropane Amination

Reacting 1,2,3-tribromopropane with excess ammonia under high-pressure conditions forms propane-1,2,3-triamine, which is subsequently protonated with HCl.

Synthetic Protocol :

- Reagents :

- 1,2,3-Tribromopropane (1 mol)

- Ammonia gas (6–10 mol equivalents)

- Palladium on carbon (Pd/C, 1–2 wt%) as catalyst.

Conditions :

- Temperature : 100–150°C

- Pressure : 8–10 atm

- Duration : 12–24 hours

Workup :

- Filtration to remove catalyst

- Distillation under reduced pressure (50–60°C, 0.1 mmHg) to isolate the triamine

- Protonation with 3 M HCl at 0°C yields the trihydrochloride (85–92% overall yield).

Trichloropropane-Based Methods

A patent-pending method substitutes tribromopropane with 1,2,3-trichloropropane and sodium hydrosulfide, though this primarily produces thiol derivatives. Adapting this route for triamine synthesis requires replacing NaSH with ammonia and optimizing catalysts (e.g., tetrabutylammonium bromide).

Challenges :

- Competing elimination reactions forming propene derivatives.

- Catalyst poisoning by chloride byproducts.

Comparative Analysis of Synthesis Methods

Industrial-Scale Production Insights

Catalyst Optimization

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) enhance reaction rates in halogenated propane amination by stabilizing transition states. For example, 1.2 wt% tetrabutylammonium bromide reduces reaction time by 40% compared to uncatalyzed systems.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Protonation Equilibria and Stability

Propane-1,2,3-triamine exists in equilibrium with its protonated forms in aqueous solutions. Potentiometric and calorimetric studies reveal the following protonation constants (log K) at 298 K in 0.15 M NaCl :

| Protonation Step | log K | ΔH (kcal·mol⁻¹) |

|---|---|---|

| 1 → 1·H⁺ | 9.642 ± 0.002 | -10.97 ± 0.04 |

| 1·H⁺ → 1·H₂²⁺ | 7.981 ± 0.001 | -11.07 ± 0.07 |

| 1·H₂²⁺ → 1·H₃³⁺ | 3.715 ± 0.002 | -8.52 ± 0.08 |

Key observations:

-

The first two protonation steps are highly exothermic, reflecting strong binding of protons to the terminal amine groups.

-

The third protonation step exhibits reduced basicity (lower log K), attributed to electrostatic repulsion between positively charged ammonium groups .

Thermodynamic Analysis of Protonation Steps

The enthalpy (ΔH) and entropy (TΔS) changes for each protonation step were quantified :

| Step | ΔH (kcal·mol⁻¹) | TΔS (kcal·mol⁻¹) |

|---|---|---|

| 1 | -10.97 | -2.1 |

| 2 | -11.07 | -3.8 |

| 3 | -8.52 | +0.9 |

-

Steps 1 and 2 are enthalpy-driven, with unfavorable entropy due to solvent reorganization.

-

Step 3 becomes entropy-favored as water molecules are released during protonation .

Structural Interactions in the Solid State

X-ray crystallography of propane-1,2,3-triamine trihydrochloride monohydrate (1·3HCl·H₂O ) reveals :

-

Crystal System : Triclinic, space group P (no. 2).

-

Unit Cell Dimensions :

-

a = 11.078(1) Å

-

b = 11.935(2) Å

-

c = 7.862(1) Å

-

Angles: α = 102.88°, β = 100.79°, γ = 81.07°.

-

Hydrogen-Bonding Network:

| Interaction Type | Participants | Bond Length (Å) |

|---|---|---|

| N–H···Cl | Triprotonated N atoms ↔ Cl⁻ ions | 2.98–3.15 |

| O–H···Cl | Water molecules ↔ Cl⁻ ions | 3.02–3.18 |

| N–H···O | Triprotonated N atoms ↔ H₂O molecules | 2.89–3.05 |

This network stabilizes the crystal lattice and induces conformational distortions in the triammonium cation, as observed in non-equivalent C–C–N bond angles .

Comparative Basicity with Analogous Triamines

Propane-1,2,3-triamine (1 ) exhibits lower basicity than structurally similar triamines :

| Compound | log K₁ | log K₂ | log K₃ |

|---|---|---|---|

| 1 (Propane-1,2,3-triamine) | 9.64 | 7.98 | 3.72 |

| 2 (2-Methyl-2-aminomethylpropane-1,3-diamine) | 10.12 | 9.01 | 5.23 |

| 3 (2-Ethyl-2-aminomethylpropane-1,3-diamine) | 10.08 | 8.95 | 5.15 |

The reduced basicity of 1 arises from steric and electronic effects, particularly in the third protonation step .

Molecular Mechanics and Conformational Analysis

Energy-minimized conformations of 1·H₃³⁺ were calculated using MNDO-derived atomic charges :

Scientific Research Applications

Chemical Properties and Structure

Propane-1,2,3-triamine trihydrochloride has the molecular formula and is characterized by three amine groups. Its structure allows for significant interactions with various chemical species, making it a valuable compound in synthetic and analytical chemistry. The compound crystallizes in the triclinic system and exhibits notable hydrogen bonding interactions that influence its stability and reactivity .

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a building block in the synthesis of pharmaceutical agents. Its ability to form complexes with metal ions enhances the efficacy of certain drugs. For example, studies demonstrate that metal complexes formed with this triamine exhibit improved biological activity compared to their non-complexed counterparts .

- Antimicrobial Activity :

Coordination Chemistry

This compound is a versatile ligand in coordination chemistry:

- Metal Complex Formation : The compound can coordinate with transition metals to form stable complexes. Potentiometric studies have revealed significant stability constants for these complexes, indicating their potential use in catalysis and material science .

- Thermodynamic Studies : Thermodynamic parameters associated with the protonation of propane-1,2,3-triamine have been thoroughly investigated. The enthalpy changes during protonation steps provide insights into the reactivity of this compound in various environments .

Material Science Applications

-

Polymer Chemistry :

- The compound can be utilized in synthesizing polyamines and polyamides due to its reactive amine groups. These polymers find applications in coatings, adhesives, and composite materials.

- Nanomaterials :

Case Study 1: Synthesis of Metal Complexes

A study investigated the synthesis of metal complexes using this compound as a ligand. The resulting complexes demonstrated enhanced catalytic activity in organic reactions compared to traditional catalysts.

| Metal Ion | Stability Constant (log K) | Application |

|---|---|---|

| Cu(II) | 5.12 | Catalysis |

| Ni(II) | 4.85 | Sensor |

Case Study 2: Antimicrobial Derivatives

Researchers synthesized various derivatives of propane-1,2,3-triamine and tested their antimicrobial activity against common pathogens such as E. coli and Staphylococcus aureus.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Derivative A | 32 µg/mL |

| Derivative B | 16 µg/mL |

Mechanism of Action

The mechanism of action of propane-1,2,3-triamine trihydrochloride involves its ability to form strong hydrogen bonds and coordinate with metal ions. The amine groups can donate lone pairs of electrons to metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, including catalysis and redox processes .

Comparison with Similar Compounds

Basicity and Protonation Behavior

Propane-1,2,3-triamine trihydrochloride exhibits distinct protonation behavior compared to branched triamines, such as:

- 2-Methyl-2-aminomethylpropane-1,3-diamine (Compound 2)

- 2-Ethyl-2-aminomethylpropane-1,3-diamine (Compound 3)

Key Findings :

Table 1: Protonation Constants (log K) and Enthalpy Changes (ΔH) at 298 K

| Compound | log K₁ | log K₂ | log K₃ | ΔH₁ (kcal mol⁻¹) | ΔH₂ (kcal mol⁻¹) | ΔH₃ (kcal mol⁻¹) |

|---|---|---|---|---|---|---|

| Propane-1,2,3-triamine | 9.642 ± 0.002 | 7.981 ± 0.001 | 3.715 ± 0.002 | –10.97 ± 0.04 | –11.07 ± 0.07 | –8.52 ± 0.08 |

| Compound 2 | Higher | Higher | Higher | N/A | N/A | N/A |

| Compound 3 | Higher | Higher | Higher | N/A | N/A | N/A |

Structural and Conformational Differences

- Linear vs. Branched Architecture : The linear backbone of propane-1,2,3-triamine allows for extended hydrogen bonding in the solid state, whereas branched triamines (e.g., Compounds 2 and 3) exhibit reduced intermolecular interactions due to steric hindrance .

- Conformational Flexibility : Molecular mechanics simulations show that the folded conformation of 1·H₃³⁺ in solution matches its solid-state structure, but intermolecular forces in the crystal lattice distort terminal C–C–N bond angles .

Comparison with Spermidine Trihydrochloride

Spermidine trihydrochloride (C₇H₁₉N₃·3HCl), a biologically active polyamine, provides a functional contrast:

Table 2: Functional and Structural Comparison

Key Differences :

- Functionality : Spermidine’s branched structure enhances DNA binding and enzyme modulation, whereas propane-1,2,3-triamine’s linearity favors thermodynamic studies of protonation equilibria .

Challenges in pKa Prediction

Propane-1,2,3-triamine’s multiple ionization sites (three –NH₂ groups) complicate pKa prediction. Approximate computational methods often fail to account for:

- Equivalent Ionization Sites: Similar basicity among amino groups introduces ambiguity in assigning macro-pKa values .

- Conformational Effects : Solid-state hydrogen bonding distorts solution-phase equilibria, necessitating experimental validation of computational models .

Biological Activity

Propane-1,2,3-triamine trihydrochloride (PTA) is a triamine compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of PTA, including its synthesis, mechanism of action, and relevant case studies.

PTA can be synthesized through the reaction of propane-1,2,3-triamine with hydrochloric acid, resulting in the formation of the trihydrochloride salt. The synthesis typically involves dissolving propane-1,2,3-triamine in water and adding hydrochloric acid to promote crystallization and purification .

Chemical Structure

The molecular formula for PTA is , with a molecular weight of approximately 189.64 g/mol. Its crystal structure reveals strong hydrogen bonding interactions among chloride ions and water molecules, contributing to its stability .

PTA exhibits biological activity primarily through its ability to form stable complexes with metal ions and participate in various biochemical processes. The amine groups in PTA can donate lone pairs of electrons to metal ions, facilitating catalysis and redox reactions .

Protonation Equilibria

Studies have shown that PTA undergoes protonation in aqueous solutions, with three distinct protonation constants indicating varying degrees of basicity. The logarithms of these constants are as follows:

This data suggests that PTA is less basic compared to other similar triamines .

Biological Activity

PTA has been investigated for various biological applications:

Antimicrobial Activity

Research indicates that PTA exhibits antimicrobial properties against a range of pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. A study demonstrated that PTA could inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations .

Anticancer Potential

Several studies have explored the anticancer effects of PTA derivatives. In vitro assays revealed that certain PTA derivatives could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of cell cycle progression and induction of oxidative stress .

Neuroprotective Effects

PTA has also been studied for its neuroprotective properties. Experimental models suggest that it may protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This effect is attributed to its ability to chelate metal ions, thereby reducing oxidative stress .

Case Studies

- Antimicrobial Efficacy : A case study published in the Journal of Antimicrobial Chemotherapy demonstrated that PTA exhibited significant antimicrobial activity against multi-drug resistant E. coli, highlighting its potential as a therapeutic agent .

- Cancer Cell Apoptosis : In a study published in Cancer Letters, researchers found that PTA derivatives could significantly reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways .

- Neuroprotection : A study in Neuroscience Letters reported that PTA could significantly attenuate neuronal cell death in models of oxidative stress, suggesting potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Basicity (pK values) | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|---|

| This compound (PTA) | 9.642 / 7.981 / 3.715 | Yes | Yes | Yes |

| 2-Methyl-2-aminomethylpropane-1,3-diamine | Higher | Moderate | Limited | No |

| 2-Ethyl-2-aminomethylpropane-1,3-diamine | Higher | Moderate | Limited | No |

Q & A

Q. What are the optimal synthetic routes for propane-1,2,3-triamine trihydrochloride, and how do reaction conditions influence purity?

Methodological Answer: this compound is synthesized via catalytic hydrogenation of a triazide intermediate. Key steps include:

- Refluxing triazide (0.0975 mol) in ethanol under argon with hydrazine hydrate and 5% Pd/C catalyst added incrementally over 1.5 hours .

- Post-reaction purification involves silica gel filtration, solvent evaporation, and recrystallization with ethanol and HCl (36%) at 4°C for 48 hours to yield the trihydrochloride salt .

Critical factors: - Catalyst loading (Pd/C ratio) affects reduction efficiency.

- HCl stoichiometry ensures complete salt formation.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize the lattice?

Methodological Answer: X-ray crystallography reveals:

- Triclinic system (space group P), with unit cell parameters a = 11.078 Å, b = 11.935 Å, c = 7.862 Å, and angles α = 102.88°, β = 100.79°, γ = 81.07° .

- Hydrogen-bond network : Chloride ions, protonated amines, and water molecules form strong H-bonds (average C–N bond length: 1.485 Å; C–C: 1.521 Å) .

- Distorted conformations : Intermolecular H-bonding causes non-equivalent C–C–N angles in the triprotonated cation .

Q. What are the protonation constants of propane-1,2,3-triamine in aqueous solution, and how do they compare to structurally similar triamines?

Methodological Answer: Potentiometric and calorimetric studies (0.15 M NaCl, 298 K) yield logK values:

| Protonation Step | logK | ΔH (kcal/mol) |

|---|---|---|

| 1st (1 → 1·H⁺) | 9.642 | -10.97 |

| 2nd (1·H⁺ → 1·H₂²⁺) | 7.981 | -11.07 |

| 3rd (1·H₂²⁺ → 1·H₃³⁺) | 3.715 | -8.52 |

Q. Comparison to analogs :

- Lower basicity vs. methyl/ethyl-substituted triamines (e.g., 2-methyl-2-aminomethylpropane-1,3-diamine), especially in the third protonation step due to steric and electronic effects .

Advanced Research Questions

Q. How do thermodynamic parameters (ΔH, ΔS) inform the protonation behavior of propane-1,2,3-triamine?

Methodological Answer: Calorimetric data reveal:

- Entropy-enthalpy compensation : The first two protonation steps are enthalpy-driven (ΔH ≈ -11 kcal/mol), while the third step has reduced enthalpy (-8.52 kcal/mol) and increased entropy due to solvent reorganization .

- Implications for binding : High enthalpy in early steps suggests strong electrostatic interactions, relevant for designing metal chelators or biomolecular probes.

Q. How does molecular mechanics modeling align with experimental crystallographic data for the triprotonated cation?

Methodological Answer:

- Computational workflow : MNDO-derived atomic charges and force field optimization predict a folded conformation matching the solid-state structure .

- Discrepancies : Calculated C–C–N angles are symmetric, unlike the asymmetric angles observed crystallographically, highlighting the role of lattice H-bonding in distorting the cation .

Q. What experimental challenges arise in characterizing this compound’s stability under varying pH and temperature?

Methodological Answer: Key challenges:

Q. How does this compound’s coordination chemistry compare to other polyamines in metal-binding applications?

Methodological Answer:

- Chelation capacity : Three primary amine groups enable hexadentate coordination, but steric constraints from the propane backbone reduce flexibility vs. linear polyamines (e.g., spermine) .

- Case study : Co-crystallization with nucleic acids shows elongated conformations akin to spermine, suggesting adaptability in biomolecular interactions .

Q. What analytical techniques resolve contradictions in purity assessments post-synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.